3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid

説明

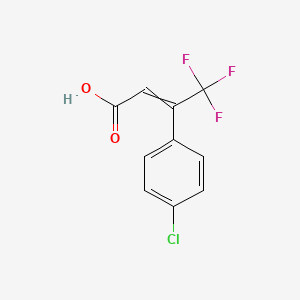

3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid: is an organic compound characterized by the presence of a chlorophenyl group and a trifluoromethyl group attached to a butenoic acid backbone. This compound is of interest due to its unique structural features, which impart distinct chemical and physical properties. It is used in various scientific research applications, particularly in the fields of organic synthesis and medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and trifluoroacetic acid.

Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with trifluoroacetic acid to form an intermediate compound.

Addition Reaction: The intermediate undergoes an addition reaction with a suitable reagent, such as a Grignard reagent, to introduce the butenoic acid moiety.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Catalysts: Employing catalysts to accelerate the reaction rates and improve selectivity.

Automation: Using automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.

化学反応の分析

Types of Reactions

3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives

生物活性

3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid, also known as (E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid, is an organic compound notable for its unique chemical structure and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction . This reaction is conducted by reacting 4-chlorobenzaldehyde with a trifluoromethyl ketone in the presence of a base such as sodium hydroxide in ethanol. The process can be scaled for industrial production using continuous flow reactors to enhance yield and efficiency.

The compound is characterized by the following chemical formula:

- Molecular Formula : C10H6ClF3O2

- CAS Number : 1394045-26-1

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 250.60 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥ 97% |

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of compounds containing a chlorophenyl group can possess significant antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity and stability, potentially increasing antimicrobial efficacy .

Anticancer Properties

Recent investigations into the anticancer properties of similar compounds have demonstrated promising results. For instance, compounds with a trifluoromethyl group have been noted for their ability to inhibit cancer cell proliferation. A related study revealed that derivatives with chlorophenyl groups showed selective cytotoxic effects on melanoma cells, indicating potential applications in cancer therapy .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Similar compounds have been reported to induce cell cycle arrest in cancer cells, leading to decreased proliferation rates.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various derivatives of chlorophenyl compounds against multiple bacterial strains. The results indicated that the trifluoromethyl substitution significantly enhanced the activity against Gram-positive bacteria compared to non-fluorinated counterparts.

Study 2: Anticancer Effects

In vitro studies on human melanoma cells demonstrated that a derivative of this compound exhibited a selective cytotoxic effect. The compound induced cell cycle arrest at the S phase and reduced melanin content in treated cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | Chlorophenyl group | Moderate antibacterial effects |

| 4-[4-chloro-3-(trifluoromethyl)-phenyl]-piperidinol | Chlorophenyl and trifluoromethyl | Anticancer potential |

科学的研究の応用

Organic Chemistry

3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid serves as a building block for synthesizing more complex organic molecules. Its unique trifluoromethyl group enhances the stability and lipophilicity of derivatives formed from it.

Research indicates potential biological activities , including:

- Antimicrobial Properties: Studies have shown that this compound exhibits activity against various microbial strains.

- Anticancer Properties: Ongoing research is exploring its efficacy in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition and receptor modulation .

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in treating various diseases. Its unique chemical properties may allow it to interact favorably with biological targets, leading to novel drug formulations .

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. The trifluoromethyl group contributes to improved efficacy and stability of the final products.

Case Studies

特性

IUPAC Name |

3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-7)8(5-9(15)16)10(12,13)14/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJWVWGLEWGSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CC(=O)O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。